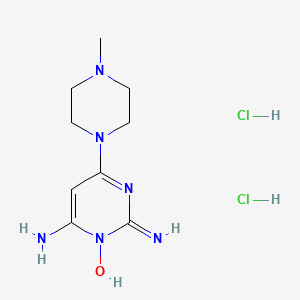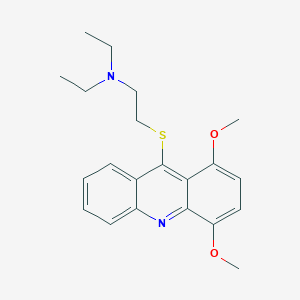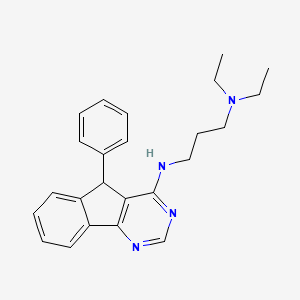
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its intense coloration and is widely used in various industrial applications, including textiles, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments, often using hydrochloric acid or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of concentrated sulfuric acid under controlled temperatures and pressures to facilitate the sulfonation and diazotization reactions . The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines .
Wissenschaftliche Forschungsanwendungen
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products
Wirkmechanismus
The mechanism of action of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2,7-disulfonic acid: Shares the naphthalene core structure but lacks the azo groups.
Naphthalene-2,6-disulfonic acid: Similar sulfonic acid groups but different positional isomers.
Other azo dyes: Compounds like methyl orange and Congo red, which also contain azo groups and exhibit similar coloration properties
Uniqueness
6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of acetylamino, hydroxy, and sulfonic acid groups, along with the azo linkage, makes it particularly versatile for various applications .
Eigenschaften
CAS-Nummer |
6330-96-7 |
|---|---|
Molekularformel |
C31H24N6O12S3 |
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
6-acetamido-4-hydroxy-3-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H24N6O12S3/c1-17(38)32-26-16-25-19(14-27(26)51(44,45)46)15-28(52(47,48)49)29(30(25)39)37-36-21-4-2-18(3-5-21)31(40)33-20-6-8-22(9-7-20)34-35-23-10-12-24(13-11-23)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI-Schlüssel |
DVROPABFANSCGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


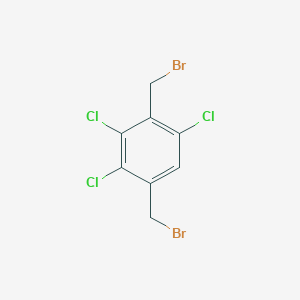


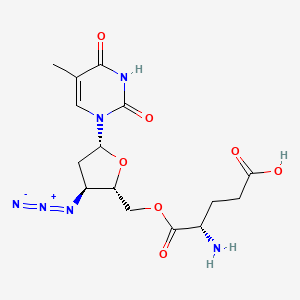

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)

